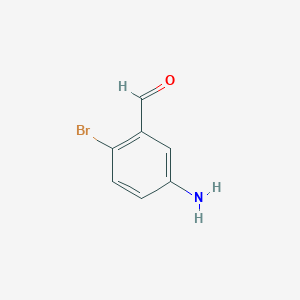
1-Amino-3-(3-bromophenyl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(3-bromophenyl)propan-2-ol hydrochloride is an organic compound with a molecular formula of C9H12BrNO·HCl It is a derivative of propanol, featuring an amino group and a bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(3-bromophenyl)propan-2-ol hydrochloride typically involves the reaction of 3-bromobenzaldehyde with nitromethane to form 3-bromo-β-nitrostyrene. This intermediate is then reduced to 3-bromo-β-phenylethylamine, which undergoes further reaction with formaldehyde and hydrogen chloride to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-3-(3-bromophenyl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenylethylamine derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
1-Amino-3-(3-bromophenyl)propan-2-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(3-bromophenyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
3-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride: Similar structure but differs in the position of the amino and hydroxyl groups.
1-Amino-3-(3-bromophenyl)propan-2-one hydrochloride: Contains a ketone group instead of a hydroxyl group.
Uniqueness: 1-Amino-3-(3-bromophenyl)propan-2-ol hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H13BrClNO |
|---|---|
Peso molecular |
266.56 g/mol |
Nombre IUPAC |
1-amino-3-(3-bromophenyl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-8-3-1-2-7(4-8)5-9(12)6-11;/h1-4,9,12H,5-6,11H2;1H |
Clave InChI |
JWVNLFCZKCZOFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)CC(CN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine](/img/structure/B13504240.png)
![1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13504244.png)
![5-Methyloxazolo[4,5-b]pyridine](/img/structure/B13504255.png)
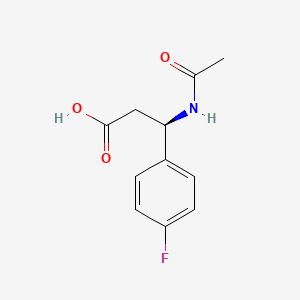
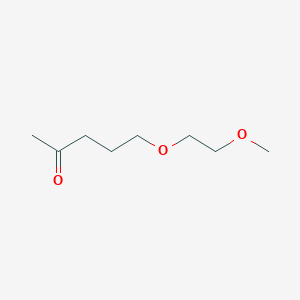
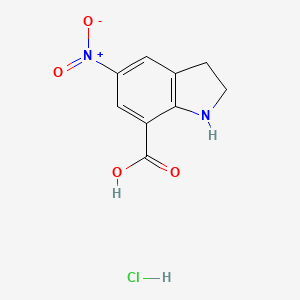
![11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione](/img/structure/B13504284.png)
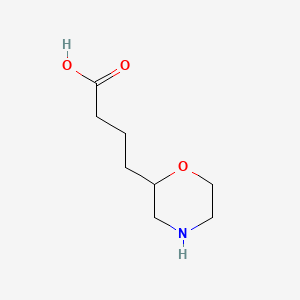

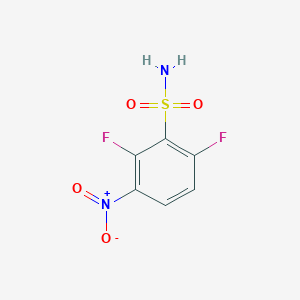
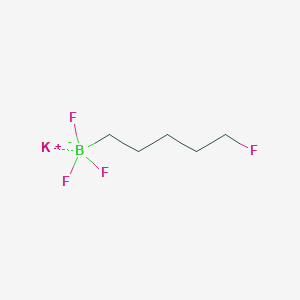

![tert-butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B13504314.png)
